Methyl 2-methylazetidine-3-carboxylate

Catalog No.
S13339519
CAS No.
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methylazetidine-3-carboxylate

Product Name

Methyl 2-methylazetidine-3-carboxylate

IUPAC Name

methyl 2-methylazetidine-3-carboxylate

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-4-5(3-7-4)6(8)9-2/h4-5,7H,3H2,1-2H3

InChI Key

DGZOSYINTXQHTD-UHFFFAOYSA-N

Canonical SMILES

CC1C(CN1)C(=O)OC

Methyl 2-methylazetidine-3-carboxylate is a chemical compound characterized by its azetidine ring structure, which contains a carboxylate group and a methyl substituent. The molecular formula for this compound is C6H11NO2C_6H_{11}NO_2, and it has a molar mass of approximately 115.13 g/mol. The compound is known for its unique structural properties, which make it a subject of interest in synthetic organic chemistry and medicinal chemistry .

Typical of azetidine derivatives. These include:

  • Nucleophilic Substitution: The carboxylate group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction Reactions: The compound can be reduced to form amines or alcohols depending on the reagents used .

Research indicates that methyl 2-methylazetidine-3-carboxylate exhibits biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential as:

  • Antibacterial Agents: Compounds with azetidine structures have shown promise in inhibiting bacterial growth.
  • Bronchodilators: Some derivatives are being explored for their ability to relax bronchial muscles, potentially aiding in asthma treatment .

Several synthetic routes have been developed for producing methyl 2-methylazetidine-3-carboxylate:

  • Direct Esterification: Reacting 2-methylazetidine with methyl chloroformate under basic conditions.
  • Amination Reactions: Using amino acids as precursors followed by cyclization and esterification processes.
  • Enzymatic Synthesis: Employing specific enzymes to catalyze the formation of the azetidine ring from simpler substrates .

Methyl 2-methylazetidine-3-carboxylate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Chemical Research: Used as a building block in the development of new materials and compounds with specific properties.
  • Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its biological activity .

Studies have indicated that methyl 2-methylazetidine-3-carboxylate interacts with various biological targets, influencing pathways related to inflammation and infection. Its interactions with enzymes and receptors are being investigated to understand its pharmacological profile better. Notably, its derivatives have shown varying degrees of potency against specific bacterial strains, highlighting its potential therapeutic applications .

Several compounds share structural similarities with methyl 2-methylazetidine-3-carboxylate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Methyl azetidine-3-carboxylateAzetidine derivativeLacks additional methyl group
Ethyl azetidine-3-carboxylateAzetidine derivativeEthyl instead of methyl
Propyl azetidine-3-carboxylateAzetidine derivativePropyl group alters solubility and reactivity

Methyl 2-methylazetidine-3-carboxylate is unique due to its specific methyl substitution on the azetidine ring, which may enhance its biological activity compared to other derivatives .

Cyclization Strategies for Azetidine Ring Formation

The formation of azetidine rings through cyclization reactions represents a fundamental approach in the synthesis of methyl 2-methylazetidine-3-carboxylate and related derivatives [1]. These four-membered nitrogen heterocycles present unique synthetic challenges due to their inherent ring strain, requiring carefully optimized reaction conditions to achieve efficient cyclization while maintaining stereochemical integrity [2] [3]. The development of reliable cyclization methodologies has become increasingly important as azetidine-containing compounds gain prominence in pharmaceutical research [4] [5].

Bis-Triflate Intermediate Approaches

The bis-triflate cyclization mechanism proceeds through a carefully orchestrated sequence of transformations [1]. Initial formation of the bis-triflate intermediate occurs under strictly controlled conditions, typically at -78°C in dichloromethane, achieving yields of approximately 85% with excellent enantiomeric excess exceeding 99% [1]. The subsequent cyclization step employs potassium carbonate in dimethylformamide at elevated temperatures of 80°C, resulting in the formation of (S)-2-methylazetidine with yields reaching 78% while maintaining the high enantiomeric purity [1].

Table 1: Bis-Triflate Cyclization Reaction Conditions

Starting MaterialReaction ConditionsYield (%)Enantiomeric Excess (%)Reaction Time (h)Product
(S)-3-Chloro-1,2-propanediolTf₂O, pyridine, DCM, -78°C85>992Bis-triflate intermediate
(S)-1,3-Bis-triflate intermediateK₂CO₃, DMF, 80°C78>9912(S)-2-Methylazetidine
N-Boc protected amineDBU, acetonitrile, reflux61>998Protected azetidine

The bis-triflate approach offers several distinct advantages over alternative cyclization methods [1]. The reaction demonstrates remarkable functional group tolerance and proceeds without the need for column chromatography, making it particularly suitable for large-scale applications [1]. The overall yield for the two-step sequence reaches 61%, representing a significant improvement over previously reported methodologies [1]. The stereochemical outcome is governed by the inherent chirality of the starting material, ensuring predictable and reproducible results [2].

Chemoselective Reduction Pathways

Chemoselective reduction represents an alternative and complementary approach to azetidine synthesis, particularly valuable for accessing methyl 2-methylazetidine-3-carboxylate derivatives [1] [6]. This methodology relies on the selective reduction of specific functional groups while preserving the integrity of the azetidine ring or its precursors [1]. The most prominent example involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid using lithium aluminum hydride in combination with aluminum trichloride [1].

The chemoselective reduction pathway typically employs a mixture of lithium aluminum hydride and aluminum trichloride, which generates reactive aluminum hydride species capable of reducing carboxylic acids under mild conditions [1]. This reagent combination demonstrates exceptional chemoselectivity, leaving other functional groups intact while efficiently reducing the carboxyl moiety [1]. The reaction proceeds at 0°C in tetrahydrofuran, achieving yields of 49% with maintenance of stereochemical integrity [1].

Table 2: Chemoselective Reduction Pathways

SubstrateReducing AgentSolventTemperature (°C)Yield (%)SelectivityScale (g)
N-Boc azetidine-2-carboxylic acidLiAlH₄/AlCl₃THF049Chemoselective10
Azetidine-3-one derivativeNaBH₄/MeOHMethanol60-6591Highly selective170
Methyl azetidine-3-carboxylateDIBAL-HToluene-7876Regioselective5

Large-scale applications of chemoselective reduction have been demonstrated using sodium borohydride in methanol for the reduction of azetidine-3-one derivatives [6]. This process has been successfully scaled to 170 kilogram batches, achieving yields of 91% under optimized conditions [6]. The reaction proceeds at elevated temperatures of 60-65°C with careful control of hydrogen gas evolution [6]. The aqueous workup involves phase separation and extraction procedures designed to maintain product purity while minimizing waste generation [6].

Alternative reducing agents such as diisobutylaluminum hydride have shown promise for specific transformations [7]. These reagents offer complementary selectivity profiles and can be employed under different reaction conditions to access diverse azetidine derivatives [8]. The choice of reducing agent depends on the specific substitution pattern and functional group compatibility requirements of the target molecule [9].

Stereochemical Control in Methyl Group Introduction

The introduction of methyl substituents at specific positions of the azetidine ring requires precise stereochemical control to achieve the desired stereochemical outcome [2] [10] [9]. The stereochemistry of methyl 2-methylazetidine-3-carboxylate is particularly important given the rigid nature of the four-membered ring, which amplifies the impact of substituent configuration on molecular properties [2] [11]. Several strategies have been developed to achieve high levels of stereochemical control during methyl group introduction [10] [9].

Chiral auxiliary-mediated approaches represent the most reliable method for achieving high stereochemical control [10] [9]. The use of (R)-tert-butanesulfinamide as a chiral auxiliary has proven particularly effective, providing diastereomeric ratios of 95:5 in favor of the desired stereoisomer [10] [9]. This approach involves the condensation of the chiral sulfinamide with appropriate carbonyl precursors, followed by stereoselective addition of methyl nucleophiles [10] [9]. The resulting products maintain enantiomeric excess values exceeding 99%, demonstrating the effectiveness of this stereochemical control strategy [10] [9].

Table 3: Stereochemical Control in Methyl Group Introduction

MethodAuxiliary/CatalystDiastereomeric RatioYield (%)Enantiomeric Excess (%)Scalability
Chiral auxiliary control(R)-t-Butanesulfinamide95:566>99Multi-gram
Substrate-directed stereochemistryInherent substrate chirality84:1685N/ALaboratory scale
Catalyst-controlled asymmetryLa(OTf)₃92:87896Process scale

Substrate-directed stereochemistry offers an alternative approach that relies on the inherent chirality present in starting materials [2] [12]. This methodology takes advantage of existing stereogenic centers to direct the facial selectivity of subsequent transformations [2]. The approach typically achieves diastereomeric ratios of 84:16, representing good but not exceptional stereochemical control [13]. However, the simplicity of this approach and its compatibility with existing synthetic routes make it attractive for certain applications [12].

Catalyst-controlled asymmetric synthesis has emerged as a powerful tool for achieving stereochemical control in azetidine synthesis [12]. Lanthanum triflate catalysis has shown particular promise, achieving diastereomeric ratios of 92:8 with enantiomeric excess values of 96% [12]. The catalytic system operates under mild conditions and demonstrates excellent functional group tolerance [12]. The reaction proceeds through a highly organized transition state that effectively discriminates between competing stereochemical pathways [12].

Large-Scale Production Optimization Techniques

The development of efficient large-scale production methods for methyl 2-methylazetidine-3-carboxylate requires systematic optimization of reaction parameters, purification procedures, and process economics [10] [6] [14] [7]. Industrial implementation demands consideration of factors including reaction scalability, solvent recovery, waste minimization, and overall process robustness [14] [7]. Several key optimization strategies have been developed to address these challenges [10] [6] [7].

Temperature optimization represents a critical factor in large-scale azetidine synthesis [6] [7]. Systematic studies have demonstrated that elevating reaction temperatures from room temperature to 60-65°C results in a three-fold increase in reaction rate without compromising product quality [6]. This temperature optimization enables more efficient use of reactor capacity and reduces overall processing time [6]. The elevated temperature conditions have been successfully implemented at scales exceeding 170 kilograms with consistent results [6].

Table 4: Large-Scale Production Optimization Parameters

ParameterStandard ConditionsOptimized ConditionsImprovementScale Tested (kg)
Reaction temperatureRoom temperature60-65°C3x faster reaction0.170
Solvent systemDMFTHF/MeOH50% higher yield0.170
Catalyst loading5 mol%2.5 mol%50% cost reduction0.048
Purification methodColumn chromatographyCrystallization90% time savings0.170

Solvent system optimization has yielded significant improvements in both yield and process efficiency [6] [7]. The replacement of dimethylformamide with a tetrahydrofuran/methanol mixture results in a 50% increase in reaction yield while maintaining comparable reaction rates [6] [7]. This solvent system also offers advantages in terms of product isolation and purification [6]. The improved solvent system has been validated at industrial scales and demonstrates superior performance across multiple reaction types [7].

Catalyst loading optimization represents another important avenue for process improvement [7] [15]. Reduction of catalyst loading from 5 mol% to 2.5 mol% achieves a 50% reduction in catalyst costs without significant impact on reaction performance [7] [15]. This optimization requires careful balance between reaction efficiency and economic considerations [15]. The reduced catalyst loading has been successfully implemented in flow chemistry applications, enabling continuous production of multi-gram quantities [7].

Purification methodology optimization has perhaps the greatest impact on overall process economics [6] [14]. The replacement of traditional column chromatography with crystallization-based purification methods results in 90% time savings and dramatically reduced solvent consumption [6] [14]. The crystallization approach takes advantage of the favorable physical properties of azetidine carboxylate derivatives, which readily form well-defined crystalline materials [14]. This purification strategy has been successfully implemented at kilogram scales with consistent product quality [6] [14].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

129.078978594 g/mol

Monoisotopic Mass

129.078978594 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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